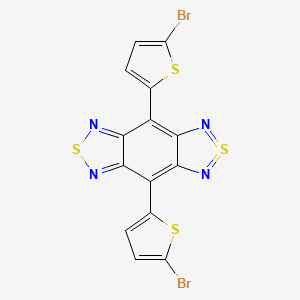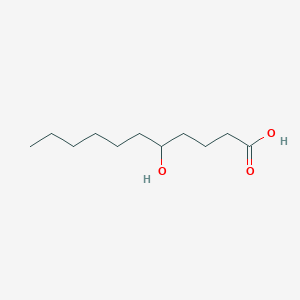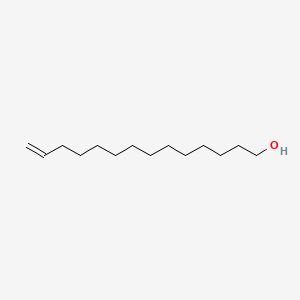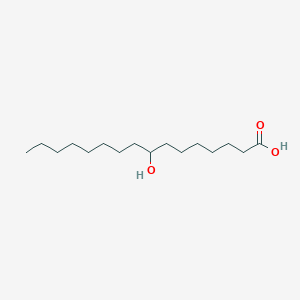
12-hydroxytridecanoic Acid
描述
12-Hydroxytridecanoic acid is a hydroxy fatty acid with the molecular formula C₁₃H₂₆O₃. It is characterized by the presence of a hydroxyl group at the 12th carbon of the tridecanoic acid chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 12-Hydroxytridecanoic acid can be synthesized through enzymatic reactions involving fatty acids. One common method involves the use of cytochrome P450 monooxygenase enzymes, which hydroxylate tridecanoic acid at the 12th carbon position. The reaction typically occurs in an aqueous phosphate buffer at a pH of 7.5 and a temperature of 30°C. The presence of cofactors such as NADPH and enzymes like superoxide dismutase and catalase is essential for the reaction .
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the necessary enzymes for hydroxylation. The fermentation process is optimized for yield and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions: 12-Hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of 12-ketotridecanoic acid or 12-carboxytridecanoic acid.
Reduction: Formation of 12-hydroxytridecanol.
Substitution: Formation of esters or ethers depending on the substituent.
科学研究应用
12-Hydroxytridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
作用机制
The mechanism of action of 12-hydroxytridecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing pathways related to energy production and lipid synthesis. The hydroxyl group at the 12th position allows for unique interactions with molecular targets, contributing to its biological activity .
相似化合物的比较
- 2-Hydroxytridecanoic acid
- 13-Hydroxytridecanoic acid
- 12-Hydroxydodecanoic acid
Comparison: 12-Hydroxytridecanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Compared to 2-hydroxytridecanoic acid and 13-hydroxytridecanoic acid, the 12th position hydroxyl group allows for different reactivity and interactions in chemical reactions and biological systems. 12-Hydroxydodecanoic acid, while similar in structure, has one fewer carbon atom, leading to variations in its physical and chemical properties .
属性
IUPAC Name |
12-hydroxytridecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFCNPBAGPSYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8223269.png)

![[S(R)]-N-[(R)-[2,4,6-(Triisopropylphenyl))methyl]-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223277.png)


![N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223286.png)
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8223289.png)
![9-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B8223298.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223304.png)



